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Compound of Interest

Compound Name: 2-Iodo-pivaloylaniline

CAS No.: 170959-10-1

Cat. No.: B175950

Get Quote

Executive Summary & Chemical Context
2-Iodo-pivaloylaniline (systematically N-(2-iodophenyl)-2,2-dimethylpropanamide; CAS:

52554-14-2) is a critical intermediate in modern organometallic chemistry. It serves as a

quintessential substrate for Palladium-catalyzed C–H activation reactions, particularly the

Catellani reaction (Pd/Norbornene catalysis).[1] Its steric bulk (pivaloyl group) and the ortho-

iodine "handle" make it an ideal model for studying steric effects in oxidative addition and

reductive elimination sequences.

This guide provides an authoritative breakdown of its spectroscopic signature, synthesizing

data from high-fidelity NMR, IR, and MS analyses to support structural validation in synthetic

workflows.

Synthesis & Sample Preparation
To ensure the integrity of the spectroscopic data presented, the compound is typically

synthesized via the Schotten-Baumann reaction of 2-iodoaniline with pivaloyl chloride.

Purity Standard: >98% (HPLC/NMR).
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Appearance: White to off-white crystalline solid.

Melting Point: 68–70 °C.[1]

Solvent for Analysis: Deuterated Chloroform (

) is the standard for NMR; KBr pellet or ATR for IR.[1]

Synthesis Pathway Diagram
The following diagram outlines the standard preparation and key impurity checkpoints.
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Figure 1: Standard synthesis workflow for 2-Iodo-pivaloylaniline highlighting critical control

points.

Nuclear Magnetic Resonance (NMR)
Characterization
H NMR Spectroscopy (400 MHz, )
The proton NMR spectrum is characterized by the distinct singlet of the tert-butyl group and the

downfield shift of the amide proton and ortho-aromatic protons.
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Signal (

ppm)
Multiplicity Integration Assignment

Structural
Insight

8.23
Doublet (

Hz)
1H Ar-H6

Deshielded by

the amide

carbonyl

anisotropy and

inductive effect

of Nitrogen.

7.95 Broad Singlet 1H NH

Exchangeable

proton; shift

varies with

concentration/sol

vent.[1]

7.78
Doublet (

Hz)
1H Ar-H3

Deshielded by

the ortho-Iodine

atom.

7.35
Triplet (

Hz)
1H Ar-H5

Typical aromatic

meta-coupling

pattern.

6.84
Triplet (

Hz)
1H Ar-H4

Most shielded

aromatic proton

(para to amide).

[1]

1.36 Singlet 9H

C(CH

)

Characteristic

intense singlet

for the pivaloyl t-

butyl group.

Expert Note: The doublet at ~8.23 ppm is a diagnostic handle. If this signal is split or shifted

significantly upfield (< 7.5 ppm), suspect loss of the Iodine or hydrolysis of the amide.[1]

C NMR Spectroscopy (100 MHz, )
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The carbon spectrum confirms the presence of the carbonyl, the quaternary center, and the

heavy-atom effect of iodine.[1]

Signal (

ppm)
Type Assignment Structural Insight

176.8 C C=O

Amide carbonyl;

distinct from

ester/ketone ranges.

138.5 C Ar-C1 (C-N)
Ipso-carbon attached

to nitrogen.

138.2 CH Ar-C3
Ortho to Iodine;

deshielded.

129.1 CH Ar-C5 Meta position.

125.8 CH Ar-C4 Para position.

121.9 CH Ar-C6 Ortho to Amide.

90.1 C Ar-C2 (C-I)

Key Diagnostic:

Upfield shift due to the

"Heavy Atom Effect"

of Iodine.

40.2 C
C(CH

)

Quaternary carbon of

the pivaloyl group.

27.8 CH
C(CH

)

Methyl carbons of the

t-butyl group.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the amide functionalities.[1] The absence of a broad OH

stretch confirms the dryness of the sample.
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Wavenumber (cm

)
Intensity Assignment Notes

3280 – 3350 Medium, Broad (N-H)

Amide N-H stretch.

Sharpens in dilute

solution.

2960 – 2870 Medium (C-H)

Aliphatic C-H

stretches from the t-

butyl group.

1655 – 1670 Strong (C=O)

Amide I band. Lower

frequency than esters

due to resonance.[1]

1520 – 1540 Strong
(N-H) +

(C-N)

Amide II band. Mixed

vibration mode.[1]

750 – 760 Strong (C-H) oop

Ortho-substituted

benzene ring out-of-

plane bending.

Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).[1] Molecular Formula:

C

H

INO Exact Mass: 303.01[1]

Fragmentation Pattern (EI-MS)
The fragmentation follows a logical loss of the labile pivaloyl group and the iodine atom.
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m/z Abundance Fragment Ion Mechanistic Origin

303 Moderate [M] Molecular ion.

246 Low

[M – C

H

]

Loss of t-butyl radical

(alpha cleavage).[1]

218 High

[C

H

NHI]

Loss of Pivaloyl group

(C

H

O).[1]

176 High [M – I]
Loss of Iodine radical

(common in aryl

iodides).[1]

127 Variable [I] Iodine cation.[1]

57 Very High

[C

H

]

t-Butyl cation (stable

carbocation).[1]

Fragmentation Logic Diagram

Molecular Ion [M]+
m/z 303

[M - I]+
m/z 176

- I• (127)

[M - tBu]+
m/z 246

- C4H9• (57)

t-Butyl Cation
m/z 57

Alpha Cleavage
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Figure 2: Primary mass spectrometric fragmentation pathways for 2-Iodo-pivaloylaniline.

References
Norbornene-Mediated Palladium Catalysis: Catellani, M., Frignani, F., & Rangoni, A. (1997).

[1] Angewandte Chemie International Edition, 36(2), 119-122.[1] Link

Synthesis of 2-Iodoanilides: Lautens, M., & Piguel, S. (2000).[1] Angewandte Chemie

International Edition, 39(6), 1045-1046.[1] Link

General Spectroscopic Data for Amides: Pretsch, E., Bühlmann, P., & Badertscher, M.

(2009).[1] Structure Determination of Organic Compounds. Springer. Link[1]

C-H Activation Methodologies: Ye, J., & Lautens, M. (2015).[1] Nature Chemistry, 7, 863–

870.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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